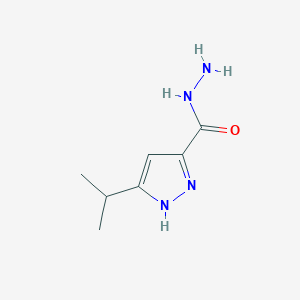

3-(propan-2-yl)-1H-pyrazole-5-carbohydrazide

Descripción

3-(Propan-2-yl)-1H-pyrazole-5-carbohydrazide is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of a propan-2-yl group attached to the pyrazole ring and a carbohydrazide functional group at the 5-position of the pyrazole ring. It has garnered interest in various fields due to its potential biological and chemical properties.

Propiedades

IUPAC Name |

5-propan-2-yl-1H-pyrazole-3-carbohydrazide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N4O/c1-4(2)5-3-6(11-10-5)7(12)9-8/h3-4H,8H2,1-2H3,(H,9,12)(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPJHJFBQWJWKDC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=NN1)C(=O)NN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(propan-2-yl)-1H-pyrazole-5-carbohydrazide typically involves the following steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. For example, acetylacetone can react with hydrazine hydrate under reflux conditions to form the pyrazole ring.

Introduction of the Propan-2-yl Group: The propan-2-yl group can be introduced via alkylation reactions. This can be achieved by reacting the pyrazole intermediate with an appropriate alkyl halide, such as isopropyl bromide, in the presence of a base like potassium carbonate.

Formation of the Carbohydrazide Group: The carbohydrazide group can be introduced by reacting the pyrazole intermediate with hydrazine hydrate under reflux conditions.

Industrial Production Methods

Industrial production methods for 3-(propan-2-yl)-1H-pyrazole-5-carbohydrazide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.

Análisis De Reacciones Químicas

Hydrolysis Reactions

The carbohydrazide moiety undergoes hydrolysis under acidic or basic conditions, cleaving the C–N bond to form pyrazole-5-carboxylic acid derivatives. For example:

-

Conditions : Reflux with HCl (acidic) or NaOH (basic) in aqueous ethanol.

-

Applications : Intermediate for synthesizing carboxylic acid derivatives used in drug design.

Acylation Reactions

The hydrazide group reacts with acyl chlorides or anhydrides to form N-acylated derivatives. A representative reaction:

-

Reagents : Acetyl chloride, benzoyl chloride, or acetic anhydride in the presence of triethylamine.

-

Outcome : Enhanced lipophilicity for improved pharmacokinetic properties in drug candidates.

Hydrazone Formation

Condensation with aldehydes/ketones produces hydrazone derivatives, critical for bioactive molecule development:

-

Bioactivity : Hydrazones derived from this compound show anticancer activity (e.g., IC = 49.85 μM against A549 lung cancer cells) .

Oxidation and Reduction

-

Oxidation : The propan-2-yl group can oxidize to a ketone under strong oxidizing agents like KMnO, though this is less common due to steric hindrance.

-

Reduction : The carbonyl group in the carbohydrazide reduces to a hydroxymethyl group using NaBH or LiAlH:

Cyclization Reactions

Reaction with dicarbonyl compounds (e.g., acetylacetone) forms fused pyrazole heterocycles:

Mechanistic Insights

-

Hydrolysis : Acid/base-catalyzed nucleophilic attack on the carbonyl carbon, leading to cleavage of the hydrazide bond.

-

Acylation : Nucleophilic substitution at the hydrazide nitrogen, facilitated by deprotonation with a base.

-

Hydrazone Formation : Schiff base formation via condensation, stabilized by conjugation with the pyrazole ring .

Aplicaciones Científicas De Investigación

Chemical Structure and Synthesis

The molecular structure of 3-(propan-2-yl)-1H-pyrazole-5-carbohydrazide includes a pyrazole ring substituted with a propan-2-yl group at the 3-position and a carbohydrazide group at the 5-position. The synthesis typically involves the reaction of hydrazine derivatives with appropriate pyrazole precursors under controlled conditions. Various synthetic routes have been documented, emphasizing the importance of optimizing reaction conditions to achieve high yields and purity.

Anticancer Properties

Research has demonstrated that 3-(propan-2-yl)-1H-pyrazole-5-carbohydrazide exhibits significant anticancer activity. For instance, studies have shown that derivatives of pyrazole compounds can induce apoptosis in various cancer cell lines. Notably, compounds derived from this structure have been evaluated for their efficacy against lung cancer (A549 cell line) with promising results.

Table 1: Anticancer Activity Data

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 3-(Propan-2-yl)-1H-pyrazole-5-carbohydrazide | A549 | 49.85 | Induction of apoptosis |

| Ethyl-1-(2-hydroxy-3-aroxypropyl)-3-aryl-1H-pyrazole-5-carboxylate | A549 | 26 | Cell cycle arrest |

| 1-Arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazide | HepG2 | 49.85 | Inhibition of proliferation |

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has shown potential as an anti-inflammatory agent. Studies indicate that pyrazole derivatives can inhibit inflammatory pathways, making them suitable candidates for treating conditions such as arthritis and other inflammatory diseases.

Table 2: Anti-inflammatory Activity Data

Case Studies

Several case studies illustrate the potential applications of this compound:

- Cancer Treatment : A study evaluated the efficacy of a series of pyrazole derivatives against A549 lung cancer cells, demonstrating that certain derivatives significantly inhibited cell growth and induced apoptosis.

- Anti-inflammatory Research : In another study, compounds derived from pyrazole were assessed for their anti-inflammatory properties using various in vivo models, showing substantial inhibition of edema comparable to standard anti-inflammatory drugs.

Mecanismo De Acción

The mechanism of action of 3-(propan-2-yl)-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparación Con Compuestos Similares

Similar Compounds

3-(Propan-2-yl)-1H-pyrazole-4-carbohydrazide: Similar structure but with the carbohydrazide group at the 4-position.

3-(Propan-2-yl)-1H-pyrazole-5-carboxamide: Similar structure but with a carboxamide group instead of a carbohydrazide group.

3-(Propan-2-yl)-1H-pyrazole-5-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carbohydrazide group.

Uniqueness

3-(Propan-2-yl)-1H-pyrazole-5-carbohydrazide is unique due to the presence of both the propan-2-yl group and the carbohydrazide group on the pyrazole ring. This combination of functional groups imparts distinct chemical and biological properties to the compound, making it a valuable molecule for various applications.

Actividad Biológica

3-(Propan-2-yl)-1H-pyrazole-5-carbohydrazide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical formula for 3-(propan-2-yl)-1H-pyrazole-5-carbohydrazide is . The compound features a pyrazole ring substituted with a propan-2-yl group and a carbohydrazide moiety, which contributes to its unique biological activities. The presence of these functional groups enhances its interaction with various biological targets, making it a candidate for further pharmacological exploration.

The biological activity of 3-(propan-2-yl)-1H-pyrazole-5-carbohydrazide is attributed to its ability to interact with specific enzymes and receptors. The compound may modulate enzyme activity, leading to antimicrobial effects by inhibiting microbial growth pathways. Additionally, it has been observed to induce apoptosis in cancer cells, suggesting potential applications in oncology .

Antimicrobial Activity

Research indicates that derivatives of pyrazole compounds, including 3-(propan-2-yl)-1H-pyrazole-5-carbohydrazide, exhibit significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

Anticancer Activity

Several studies have highlighted the anticancer potential of this compound. For instance, it has demonstrated cytotoxic effects on various cancer cell lines, including A549 (lung cancer) and HepG2 (liver cancer). The compound's ability to induce apoptosis and inhibit cell proliferation has been documented, with IC50 values indicating potent activity against these cancer cell lines .

Case Studies and Research Findings

| Study | Findings | Biological Activity |

|---|---|---|

| Wei et al. (2022) | Compound showed significant inhibition of A549 cell growth (IC50 = 26 µM) | Anticancer |

| Zheng et al. (2022) | Developed derivatives with IC50 = 0.28 µM against A549 cells | Anticancer |

| Burguete et al. (2020) | Tested against E. coli, showed promising antimicrobial activity | Antimicrobial |

| Chovatia et al. (2016) | In vitro testing against Mycobacterium tuberculosis, demonstrated high inhibition rates | Antitubercular |

Pharmacological Applications

The compound is being investigated for various therapeutic applications:

- Antimicrobial agents : Its effectiveness against bacterial infections positions it as a candidate for developing new antibiotics.

- Anticancer therapies : The ability to induce apoptosis in cancer cells suggests potential use in cancer treatment protocols.

- Anti-inflammatory agents : Preliminary studies indicate that the compound may also exhibit anti-inflammatory properties, which could be beneficial in treating inflammatory diseases .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-(propan-2-yl)-1H-pyrazole-5-carbohydrazide, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : Synthesis typically involves cyclocondensation of hydrazine derivatives with β-diketones or aldehydes under reflux conditions. For example, hydrazine hydrate reacts with substituted aldehydes in ethanol or acetic acid as a solvent and catalyst. Optimization includes varying temperature (80–120°C), solvent polarity, and stoichiometric ratios. Characterization via IR and NMR ensures structural fidelity .

Q. How do structural modifications (e.g., substituents at the 3-position) influence physicochemical properties and bioactivity?

- Methodological Answer : Comparative studies of analogs (e.g., 3-aryl or halogen-substituted derivatives) reveal that electron-withdrawing groups (e.g., nitro, chloro) enhance thermal stability and alter solubility. For instance, fluorinated analogs exhibit improved lipophilicity, enhancing membrane permeability in bioassays. Systematic substitution studies paired with HPLC logP measurements and DSC thermal analysis are recommended .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound and its derivatives?

- Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) confirms regiochemistry and substituent orientation. Mass spectrometry (HRMS) validates molecular weight, while IR identifies functional groups (e.g., carbonyl, hydrazide). Purity is assessed via HPLC with UV detection (λ = 254 nm) using C18 columns and acetonitrile/water gradients .

Advanced Research Questions

Q. How can density functional theory (DFT) predict reactivity or biological target interactions of 3-(propan-2-yl)-1H-pyrazole-5-carbohydrazide?

- Methodological Answer : DFT calculations (e.g., B3LYP/6-31G* basis set) model electron density distribution, HOMO-LUMO gaps, and electrostatic potential surfaces. These predict nucleophilic/electrophilic sites and binding affinities to enzymes (e.g., cyclooxygenase). Validation via molecular docking (AutoDock Vina) against crystallographic protein structures (PDB) refines mechanistic hypotheses .

Q. What strategies resolve contradictions in reported biological activities of structural analogs (e.g., antimicrobial vs. anti-inflammatory effects)?

- Methodological Answer : Discrepancies arise from assay variability (e.g., bacterial strains, cell lines). Standardized protocols (CLSI guidelines for antimicrobial testing; COX-2 inhibition assays for anti-inflammatory activity) minimize variability. Meta-analyses of IC₅₀/EC₅₀ values across studies, adjusted for molarity and solvent effects, clarify structure-activity trends .

Q. What crystallographic approaches determine the compound’s solid-state structure, and how does software like SHELXL improve refinement accuracy?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) with Mo-Kα radiation (λ = 0.71073 Å) resolves bond lengths and angles. SHELXL refines disordered structures via twin-law correction and anisotropic displacement parameters. Hydrogen bonding networks are validated using PLATON, and Hirshfeld surface analysis quantifies intermolecular interactions .

Featured Recommendations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.